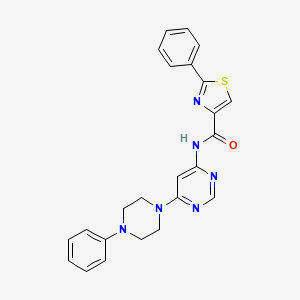

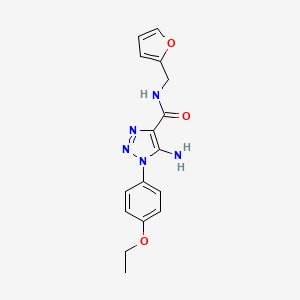

![molecular formula C21H14ClN3O5S B2519667 N-(2-(4-氯苯基)-5,5-二氧化-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-2-氧代-2H-色烯-3-甲酰胺 CAS No. 422534-12-1](/img/structure/B2519667.png)

N-(2-(4-氯苯基)-5,5-二氧化-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-2-氧代-2H-色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chromone-thiazole hybrids, which are of interest due to their potential as ligands for human adenosine receptors, involves the use of chromone-2-carboxylic acid as a starting material. Two different amidation methods were employed to create these compounds, allowing for experimentation with various reaction conditions, including conventional heating and microwave irradiation. The development of these synthetic approaches is crucial for the generation of a diverse set of compounds that could be tested for their biological activity, particularly in the context of adenosine receptor binding .

Molecular Structure Analysis

The molecular structure of the synthesized chromone-thiazole hybrids was determined using a combination of NMR and MS spectroscopy, along with X-ray crystallography. These techniques provided detailed information about the geometry and conformation of the molecules, which is essential for understanding how these compounds might interact with adenosine receptors. The precise molecular structure is key to predicting and rationalizing the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are centered around the formation of the amide bond between the chromone moiety and the thiazole ring. The reaction conditions, such as the use of conventional heating or microwave irradiation, can influence the yield and purity of the resulting compounds. The choice of reaction conditions can also affect the formation of possible by-products, which is important for the overall efficiency and selectivity of the synthetic process .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their molecular structure. For instance, the anti-rotamer conformation about the C-N bond and the orientation of the amide O atom, which can be either trans- or cis-related to the O atom of the pyran ring, can influence the compound's solubility, stability, and reactivity. Additionally, the presence of polymorphs and hydrates, as seen in the 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, indicates that these compounds can exist in different solid-state forms, which may have distinct physical properties and could potentially affect their biological activity .

科学研究应用

光致变色应用和光动力学

萘并吡喃染料的研究与色烯具有结构相似性,突出了它们的光致变色性质。这些化合物可以响应光改变颜色,这一特性可以用于开发智能材料和光学器件。方等人(2015 年)对萘并吡喃染料光致变色性质的研究强调了分子内氢键和主体材料在增强这些应用中的重要性 (Fang et al., 2015)。

受体研究的配体

色酮衍生物已被合成并表征为潜在的腺苷受体配体。Cagide 等人(2015 年)的工作探索了色酮-噻唑杂化物,表明它们在受体靶向的药物化学中的重要性 (Cagide et al., 2015)。

杂环的合成

如 Acharya 等人(2017 年)所述,噻吩稠合杂环的合成展示了噻吩化合物在生成具有生物活性的分子方面的多功能性。这些方法为具有潜在研究和治疗应用的新型化合物提供了途径 (Acharya et al., 2017)。

抗菌剂

El-Gaby 等人(2000 年)研究了二苯并[c,f]色烯及其相关化合物的抗菌活性。此类研究有助于寻找新的抗菌剂,突出了色烯衍生物在对抗传染病中的相关性 (El-Gaby et al., 2000)。

合成和结构分析

对色烯家族中化合物的合成和表征的研究通常包括详细的结构分析,这对于了解它们的化学行为和潜在应用至关重要。Myannik 等人(2018 年)对色烯衍生物新型金属配合物进行的研究等研究提供了对其结构特征和在催化剂或材料科学中应用的见解 (Myannik et al., 2018)。

属性

IUPAC Name |

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN3O5S/c22-13-5-7-14(8-6-13)25-19(16-10-31(28,29)11-17(16)24-25)23-20(26)15-9-12-3-1-2-4-18(12)30-21(15)27/h1-9H,10-11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGNMGWOCUHOKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2519584.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2519591.png)

![benzyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2519592.png)

![Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)

![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)

![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)

![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)

![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2519602.png)